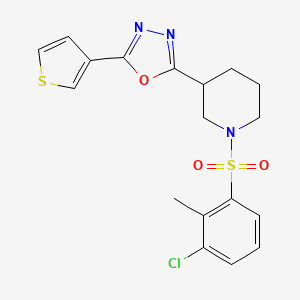
7-Bromoquinolin-6-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C9H6BrNO·HBr It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoquinolin-6-ol typically involves the bromination of quinolin-6-ol. One common method includes the use of N-bromosuccinimide (NBS) in chloroform, which results in the bromination at the 7th position of the quinoline ring . Another method involves the reaction of 7-bromo-6-methoxyquinoline with boron tribromide in dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for 7-Bromoquinolin-6-ol;hydrobromide often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Bromoquinolin-6-ol;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromoquinolin-6-ol;hydrobromide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromoquinolin-7-ol: Another brominated quinoline derivative with similar applications.
5-Bromoquinolin-6-ol: A compound with a bromine atom at a different position on the quinoline ring.
Uniqueness
7-Bromoquinolin-6-ol;hydrobromide is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. Its position-specific bromination allows for targeted modifications and the development of derivatives with unique properties.
Propiedades
IUPAC Name |
7-bromoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZJNQJTBYRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone](/img/structure/B2863697.png)
![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)
![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)
![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2863704.png)


![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
